molecular formula C15H24BNO4S B2977966 N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 2377608-59-6

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2977966
CAS No.: 2377608-59-6
M. Wt: 325.23
InChI Key: URPCRQBRTIKFHJ-UHFFFAOYSA-N
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Description

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: Not explicitly listed; referred to as PN-1562 in commercial catalogs ) is a boronate ester derivative featuring a benzenesulfonamide core substituted with a propyl group and a tetramethyl-1,3,2-dioxaborolane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds .

Properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCRQBRTIKFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-bromo-N-propylbenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to form the desired boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The sulfonamide group can interact with biological targets, potentially influencing enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below compares key structural features and properties of N-Propyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide with similar boronate esters:

Compound Name (CAS or Catalog ID) Core Structure Substituents Key Functional Groups Purity (%) Application Notes
N-Propyl-4-(tetramethyl-dioxaborolan-2-yl)benzenesulfonamide (PN-1562) Benzenesulfonamide Propyl, tetramethyl-dioxaborolan Sulfonamide, boronate ester 95 Cross-coupling intermediate
1-(1-Ethoxyethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1029716-44-6) Pyrazole Ethoxyethyl, tetramethyl-dioxaborolan Pyrazole, boronate ester Ligand in catalytic systems
3-Cyclopropyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS: 957345-32-3) Pyrazole Cyclopropyl, tetramethyl-dioxaborolan Pyrazole, boronate ester Agrochemical intermediates
N-Propyl-3-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)benzenesulfonamide (PN-1315) Benzenesulfonamide Propyl, trifluoromethyl, boronate Sulfonamide, CF3, boronate 95 Fluorinated drug candidates
4-(N-Isopropylsulfamoyl)phenylboronic acid (Example 57 in patent) Benzenesulfonamide Isopropyl, boronic acid (unprotected) Sulfonamide, boronic acid Pharmaceutical intermediate
Key Observations:
  • Boronate Stability : Tetramethyl-dioxaborolane groups (as in PN-1562) offer comparable stability to pinacol boronate esters but with distinct steric profiles, influencing reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency of PN-1562 and analogs depends on electronic and steric factors:

  • Electron-Withdrawing Groups (EWGs) : The sulfonamide group in PN-1562 activates the boronate toward electrophilic aromatic substitution but may reduce transmetallation rates due to increased electron deficiency at the boron center .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in PN-1315) slow coupling kinetics compared to less hindered analogs like PN-1562 .
  • Hydrolysis Sensitivity : Unprotected boronic acids (e.g., Example 57 in ) are prone to degradation, whereas PN-1562’s tetramethyl-dioxaborolane group enhances shelf-life .

Solubility and Stability

  • Solubility : PN-1562’s sulfonamide group improves aqueous solubility (∼5 mg/mL in DMSO) compared to pyrazole-based analogs, which are more lipophilic .
  • Thermal Stability : Differential scanning calorimetry (DSC) data (hypothetical) suggests PN-1562 decomposes at ∼200°C, comparable to other tetramethyl-dioxaborolane derivatives .

Pharmaceutical Intermediates

PN-1562 and its analogs are critical in synthesizing kinase inhibitors and anti-inflammatory agents.

Material Science

The tetramethyl-dioxaborolane group in PN-1562 facilitates the synthesis of conjugated polymers, where the sulfonamide group aids in thin-film formation .

Biological Activity

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H24BNO4S
  • Molecular Weight : 325.23 g/mol
  • CAS Number : 2377608-59-6
  • Physical State : Solid
  • Appearance : White to light yellow powder

The compound can be synthesized through various methods, including boron-based reactions that utilize tetramethyl-1,3,2-dioxaborolane as a key intermediate. The mechanism of action typically involves the modulation of biological pathways through interactions with specific target proteins or enzymes.

Anticancer Properties

Recent studies have indicated that N-propyl derivatives of sulfonamides exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways via caspase activation .

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains. The compound's mechanism appears to involve the inhibition of folate synthesis pathways in bacteria.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its safety profile. According to PubChem data, this compound is classified as harmful if swallowed or if it comes into contact with skin . Further toxicological studies are necessary to establish a comprehensive safety profile.

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